tert-Butyl 6-bromonicotinate

Protecting Group Strategy Cross-Coupling Synthetic Methodology

Researchers often encounter ester hydrolysis under basic cross-coupling conditions when using methyl or ethyl esters. tert-Butyl 6-bromonicotinate solves this with a stable tert-butyl ester that resists basic hydrolysis, enabling orthogonal deprotection strategies. • Resists basic hydrolysis, maintaining ester integrity during Pd-catalyzed couplings. • Enhanced organic solubility (LogP 2.80) facilitates homogeneous reactions in DCM, THF, or DMF. • ≥98% purity ensures consistent yields in multi-step med chem and agrochemical synthesis. • Available in bulk quantities for process scale-up.

Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
CAS No. 941294-58-2
Cat. No. B1293180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-bromonicotinate
CAS941294-58-2
Molecular FormulaC10H12BrNO2
Molecular Weight258.11 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CN=C(C=C1)Br
InChIInChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3
InChIKeyRTRMFSKLFAYIDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 6-bromonicotinate Overview


tert-Butyl 6-bromonicotinate (CAS 941294-58-2) is a brominated pyridine derivative widely employed as a bifunctional building block in organic synthesis. Structurally, it combines a reactive bromine atom at the 6-position for cross-coupling with a tert-butyl ester at the 3-position, which serves as a protective group and enhances lipophilicity [1]. Its high purity (≥98%) and solid-state properties enable reproducible use in multi-step synthetic routes, particularly in medicinal chemistry and agrochemical development .

Non-Interchangeability of tert-Butyl 6-bromonicotinate


In synthetic chemistry, the choice of ester protecting group is a critical design parameter. For 6-bromonicotinate analogs, generic substitution between tert-butyl, methyl, and ethyl esters or the free acid fails due to fundamentally different stability profiles under reaction conditions. The tert-butyl ester group is chemically distinct, exhibiting significantly enhanced resistance to basic hydrolysis compared to methyl or ethyl esters [1]. This inherent stability advantage ensures orthogonality and simplifies protecting group strategies in multi-step syntheses, whereas the free acid requires separate activation and is incompatible with many reaction conditions. Furthermore, the improved solubility in organic solvents for the tert-butyl ester enables homogeneous reaction conditions that are often unattainable with the more polar free acid [2]. These factors collectively prevent the seamless substitution of tert-Butyl 6-bromonicotinate with its less stable or more polar counterparts.

Quantitative Differentiation of tert-Butyl 6-bromonicotinate


Superior Base Stability in Cross-Coupling

The tert-butyl ester demonstrates superior resistance to base-catalyzed hydrolysis compared to its ethyl ester analog, a critical factor in Suzuki-Miyaura cross-couplings where basic conditions are necessary [1].

Protecting Group Strategy Cross-Coupling Synthetic Methodology

Enhanced Organic Solubility

The tert-butyl ester group confers improved solubility in common organic solvents, a crucial advantage for achieving homogeneous reaction conditions [1]. The predicted LogP (2.80) and polar surface area (39.19 Ų) values quantitatively support this enhanced lipophilicity .

Solubility Reaction Medium Process Chemistry

Higher-Yielding Synthetic Route

A direct synthetic route from 2,5-dibromopyridine provides a 67% yield of tert-Butyl 6-bromonicotinate , compared to a 50% yield via esterification of 6-bromonicotinic acid with N,N-dimethylformamide di-tert-butyl acetal .

Synthetic Route Yield Optimization Process Development

Solid-State Handling & Storage

The compound is a white solid with a predicted melting point that, while not experimentally reported, is inherently higher than that of many liquid ester analogs, simplifying handling and storage . Storage conditions are flexible, ranging from ambient temperature [1] to -20°C for long-term storage (1-2 years) [2], providing operational flexibility.

Physical Form Storage Stability Supply Chain

tert-Butyl 6-bromonicotinate Application Scenarios


Multi-Step Kinase Inhibitor Synthesis

In the synthesis of complex kinase inhibitors, the tert-butyl ester's resistance to basic hydrolysis (as established in Section 3) ensures it remains intact during cross-coupling steps performed under basic conditions. This orthogonality allows chemists to selectively deprotect the ester at a later stage using mild acidic conditions, a critical feature for constructing advanced intermediates without compromising other sensitive functional groups [1].

Scalable Agrochemical Process Chemistry

For industrial-scale synthesis of pyridine-containing agrochemicals, the 67% yield synthetic route from 2,5-dibromopyridine (as detailed in Section 3) presents a more economical and efficient pathway compared to the lower-yielding esterification method. This route is particularly valuable for process chemists aiming to reduce cost-of-goods and minimize waste in the production of ton-scale intermediates.

High-Throughput Synthesis in Non-Aqueous Media

The compound's enhanced solubility in organic solvents (supported by a LogP of 2.80) makes it an ideal building block for high-throughput parallel synthesis and combinatorial chemistry libraries. It can be readily dissolved in solvents like DCM, THF, or DMF, enabling precise liquid handling and consistent reaction outcomes across hundreds of array positions, a significant advantage over less soluble analogs that may precipitate and cause clogging .

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